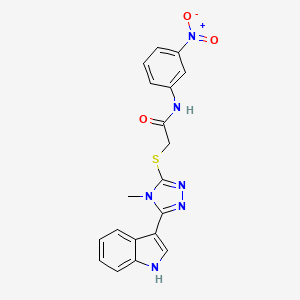
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H16N6O3S and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a hybrid molecule featuring both indole and 1,2,4-triazole moieties. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the 1,2,4-triazole scaffold, which is known for its diverse pharmacological properties. The following subsections detail specific activities observed in various studies.
Antimicrobial Activity
- Mechanism of Action : The triazole ring enhances the compound's ability to inhibit fungal and bacterial growth by interfering with essential cellular processes.
- Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Another investigation found that compounds with similar structural features exhibited potent antifungal properties against Candida albicans with MIC values as low as 0.5 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 |
| Compound B | Escherichia coli | 0.5 |
| Compound C | Candida albicans | 0.5 |
Anticancer Activity
- In Vitro Studies : Research has indicated that compounds containing the triazole moiety exhibit cytotoxic effects on various cancer cell lines.
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In animal models, it demonstrated a reduction in edema formation comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Indole Substituents : The position and nature of substituents on the indole ring can enhance or diminish activity.
- Triazole Variants : Different substitutions on the triazole ring have been shown to affect potency significantly.
Propriétés
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-24-18(15-10-20-16-8-3-2-7-14(15)16)22-23-19(24)29-11-17(26)21-12-5-4-6-13(9-12)25(27)28/h2-10,20H,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIMGRXRFJKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














